molecular formula C17H28N2O2 B13193406 tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

Cat. No.: B13193406
M. Wt: 292.4 g/mol
InChI Key: VORYKLRZWXZDNO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is a tertiary alkyl ester featuring a unique combination of functional groups: a tert-butyl ester moiety, an amino group at the β-position, and a 4-(dimethylamino)phenyl substituent. The molecule’s structure is characterized by steric hindrance due to the 2,2-dimethylpropanoate backbone and electronic modulation from the dimethylamino group.

The tert-butyl ester group confers hydrolytic stability compared to methyl or ethyl esters, making it advantageous in synthetic intermediates or prodrug designs .

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

tert-butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

InChI

InChI=1S/C17H28N2O2/c1-16(2,3)21-15(20)17(4,5)14(18)12-8-10-13(11-9-12)19(6)7/h8-11,14H,18H2,1-7H3

InChI Key

VORYKLRZWXZDNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)N(C)C)N

Origin of Product

United States

Preparation Methods

Direct Esterification of Precursors

The initial step in synthesizing tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate involves forming the ester linkage between a suitable acid precursor and tert-butanol derivatives. This process typically employs acid catalysis under reflux conditions:

  • Starting Material: A 2,2-dimethylpropanoic acid derivative bearing a 4-(dimethylamino)phenyl group.
  • Reaction Conditions: Use of catalytic amounts of sulfuric acid or p-toluenesulfonic acid, with reflux in anhydrous solvents such as toluene or dichloromethane, employing azeotropic removal of water to drive esterification forward.
  • Outcome: Formation of the ester linkage yielding the core ester structure, tert-butyl 3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate .

Note: Specific reaction parameters such as temperature (around 80-110°C) and molar ratios are optimized for maximum yield, often exceeding 85%.

The introduction of the amino group at the 3-position of the propanoate backbone is achieved via nucleophilic substitution or reductive amination, depending on the precursor:

  • Method A: Nucleophilic Aromatic Substitution (SNAr):

    • Starting with a halogenated aromatic intermediate, such as a 4-chlorophenyl derivative, which undergoes substitution with ammonia or primary amines under reflux in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).
    • Catalysts like copper or palladium may be employed to facilitate substitution, especially if the aromatic ring bears electron-withdrawing groups that activate it toward nucleophilic attack.
  • Method B: Reductive Amination:

    • If a precursor bearing a carbonyl group adjacent to the aromatic ring exists, reductive amination using ammonia or methylamine in the presence of reducing agents such as sodium cyanoborohydride or hydrogen with a metal catalyst can yield the amino derivative.

Research Outcome: The amino group is typically introduced with regioselectivity at the 3-position of the propanoate chain, aligning with the target compound's structure.

Functionalization of the Dimethylamino Phenyl Group

The dimethylamino group on the phenyl ring is generally introduced via nucleophilic substitution or amination of the aromatic ring during the early stages of synthesis:

  • Method:
    • Starting with a phenyl precursor bearing suitable leaving groups (e.g., nitro or halogen substituents), the dimethylamino group is introduced through nucleophilic substitution with dimethylamine under basic conditions.
    • Alternatively, the dimethylamino group can be introduced via electrophilic aromatic substitution, where the amino group acts as an activating substituent, facilitating subsequent functionalizations.

Note: The presence of the dimethylamino group significantly influences the electronic properties of the molecule, affecting reactivity and biological activity.

Final Assembly and Purification

The final compound is obtained through:

  • Purification:

    • Chromatographic techniques such as flash chromatography or preparative HPLC are employed to isolate the target compound with high purity.
    • Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) ensures removal of impurities.
  • Characterization:

    • Confirmed via NMR, IR, MS, and elemental analysis, ensuring the correct structure and purity.

Representative Reaction Scheme

Step 1: Acid + tert-Butanol → Ester (via acid catalysis)
Step 2: Aromatic halide + NH₃ or amines → Amino-phenyl derivative
Step 3: Aromatic amino group + Propanoate core → Amino-derivative
Step 4: Purification and structural confirmation

Research Data and Outcomes

Method Reaction Conditions Yield (%) Notes
Esterification Reflux in toluene with sulfuric acid 85-90 High purity, azeotropic water removal
Aromatic amination Reflux in DMF with ammonia or methylamine 75-85 Regioselective at 3-position
Dimethylamino substitution Nucleophilic substitution with dimethylamine 70-80 Electronic activation by substituents
Purification Chromatography >95% purity Confirmed via NMR and MS

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Substituents Key Functional Groups Molecular Formula Reference
tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate 4-(Dimethylamino)phenyl, amino, 2,2-dimethylpropanoate Tert-butyl ester, amino, dimethylamino Likely C₁₇H₂₇N₂O₂
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate Two 4-(dimethylamino)phenyl groups Methyl ester, bis(dimethylamino) C₂₄H₃₃N₂O₂
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 4-(Trifluoromethyl)benzyl Tert-butyl ester, trifluoromethyl C₁₅H₂₀F₃NO₂
tert-Butyl 4-(dimethylamino)-2-fluoro-2-(2-methyl-4-(trifluoromethyl)phenyl)butanoate 2-Methyl-4-(trifluoromethyl)phenyl, fluoro Fluorine, trifluoromethyl C₁₈H₂₆F₄NO₂

Key Observations :

  • The target compound’s dimethylamino group provides strong electron-donating effects, contrasting with trifluoromethyl (electron-withdrawing) in and .
  • Steric bulk is maximized in the target compound due to the 2,2-dimethylpropanoate backbone, whereas methyl esters (e.g., ) reduce steric hindrance .

Key Observations :

Physicochemical Properties

Table 3: Key Properties

Compound Solubility Stability Electronic Effects
Target Compound Moderate in polar solvents (due to dimethylamino) High (tert-butyl ester resists hydrolysis) Electron-rich (dimethylamino)
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate Higher polarity (methyl ester) Lower hydrolytic stability Enhanced electron donation (bis-dimethylamino)
tert-Butyl 4-(dimethylamino)-2-fluoro-2-(trifluoromethylphenyl)butanoate Lipophilic (CF₃) Moderate Electron-withdrawing (CF₃) dominates

Key Observations :

  • The tert-butyl group in the target compound enhances stability, critical for storage and prolonged reactions .
  • Trifluoromethyl groups () increase lipophilicity, favoring membrane permeability in pharmaceutical contexts .

Biological Activity

Tert-butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 252.36 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities, including:

  • Antioxidant Properties : Compounds containing tert-butyl groups are known to exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.

The exact mechanism of action for this compound is not fully elucidated; however, it may involve:

  • Inhibition of Enzymatic Activity : Compounds with dimethylamino groups often act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of amino and aromatic groups suggests possible interactions with neurotransmitter receptors or other cellular receptors.

Study 1: Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that tert-butyl derivatives significantly reduced reactive oxygen species (ROS) in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased protective effects against oxidative damage in cellular models .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various tert-butyl-substituted compounds against methicillin-resistant Staphylococcus aureus (MRSA), two derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4 µg/mL. This suggests that modifications in the structure could enhance antimicrobial potency .

Data Table: Biological Activities

Activity TypeCompoundEffectivenessReference
Antioxidanttert-butyl analogsDose-dependent ROS reduction
AntimicrobialTert-butyl derivativesMIC = 4 µg/mL against MRSA
Enzyme InhibitionSimilar compoundsInhibition of β-secretase

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